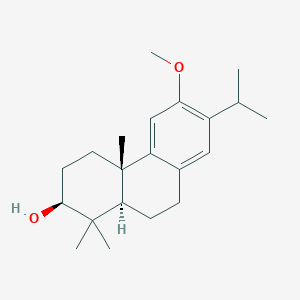

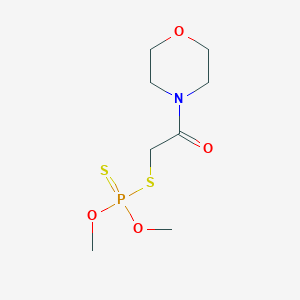

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

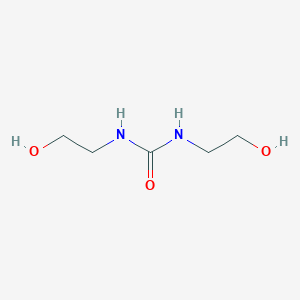

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol, also known as Mestanolone, is a synthetic androgenic steroid hormone that has been used as a performance-enhancing drug in sports. However, Mestanolone has also shown potential in scientific research applications due to its unique properties.

Mécanisme D'action

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol works by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has a strong affinity for the aromatase enzyme, which converts testosterone to estrogen. This can lead to a decrease in estrogen levels in the body.

Effets Biochimiques Et Physiologiques

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce the risk of osteoporosis. In addition, (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been shown to increase red blood cell production, which can improve endurance and athletic performance.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol in lab experiments is its ability to increase muscle mass and strength, which can be useful in studies involving muscle growth and development. However, its use as a performance-enhancing drug in sports has led to concerns about its safety and potential for abuse.

Orientations Futures

Future research on (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol could focus on its potential use in treating conditions such as male hypogonadism and breast cancer. It could also be studied further for its effects on muscle growth and bone density. Additionally, more research could be done to investigate the safety and potential for abuse of (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol.

Méthodes De Synthèse

The synthesis of (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol involves the reduction of 17-ketosteroids using sodium borohydride or lithium aluminum hydride. The final product is obtained through a series of purification steps.

Applications De Recherche Scientifique

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been studied for its potential use in treating male hypogonadism, a condition where the body produces low levels of testosterone. It has also been studied for its potential use in treating breast cancer in women. In addition, (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been used in animal studies to investigate its effects on muscle growth and bone density.

Propriétés

Numéro CAS |

18326-13-1 |

|---|---|

Nom du produit |

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol |

Formule moléculaire |

C21H32O2 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

(2S,4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol |

InChI |

InChI=1S/C21H32O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18-19,22H,7-10H2,1-6H3/t18-,19-,21+/m0/s1 |

Clé InChI |

DCOXHWQGDCRPOB-IRFCIJBXSA-N |

SMILES isomérique |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC |

SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC |

SMILES canonique |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)

![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)